molecular formula C15H21ClN2O4 B1318954 Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate CAS No. 749265-07-4

Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate

Cat. No. B1318954
M. Wt: 328.79 g/mol
InChI Key: OCIZYSQGQMHVPL-UHFFFAOYSA-N
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Description

Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate is a chemical compound with the CAS Number: 749265-07-4. It has a molecular weight of 328.8 . The IUPAC name for this compound is di (tert-butyl) 2-chloro-3-pyridinylimidodicarbonate .


Molecular Structure Analysis

The InChI code for Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate is 1S/C15H21ClN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)10-8-7-9-17-11(10)16/h7-9H,1-6H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate has a molecular formula of C15H21ClN2O4 .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • β-Aminoethylation of Organic Electrophiles : Di-tert-butyl ethynylimidodicarbonate is used as a synthetic equivalent for β-aminoethyl anion. This reagent enables the installation of ethyleneamine groups by reacting with common organic electrophiles. Its applications extend to the synthesis of heterocycles and alkaloids (Beveridge et al., 2020).

  • Coordination Chemistry in Zinc Complexes : The study of Schiff and Mannich bases, including those with tert-butyl groups, reveals insights into spin interaction in octahedral zinc complexes. These complexes exhibit unique magnetic and electrochemical properties (Orio et al., 2010).

  • Pyrrolidinoindoline Alkaloid Synthesis : The utility of tert-butyl substituted compounds in the synthesis of pyrrolidinoindoline alkaloids, highlighting their role in medicinal chemistry and organic synthesis (Ikuta et al., 1987).

  • Heterocycle Formation in Organic Synthesis : tert-Butyl substituted compounds find use in the formation of heterocycles, crucial in various synthetic pathways. These compounds exhibit interesting properties in different solvents, influencing their chemical reactivity and applications (Lomas, 2001).

Material Science and Photophysics

  • Asymmetric Synthesis and Material Applications : The synthesis of (+)-trachyspic acid using tert-butyl substituted compounds showcases their role in asymmetric synthesis, contributing to advances in material science (Morokuma et al., 2008).

  • Luminescent Materials : tert-Butyl substituted compounds are used to create luminescent materials with potential applications in sensing and electronic devices. Their optical properties are a subject of significant interest (Lee et al., 2005).

  • Photodeactivation Pathways in Pt Complexes : Studies on photodeactivation pathways of platinum complexes with tert-butyl units provide insights into the factors influencing radiative processes in these materials. Such research has implications for the development of novel photophysical materials (Luo et al., 2016).

  • PET Probes for Brain Imaging : Novel PET probes, incorporating tert-butyl groups, are developed for imaging mitochondrial complex I activity in the brain. This has significant implications for medical diagnostics and neuroscience research (Tsukada et al., 2014).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

tert-butyl N-(2-chloropyridin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)10-8-7-9-17-11(10)16/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIZYSQGQMHVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(N=CC=C1)Cl)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591417
Record name Di-tert-butyl (2-chloropyridin-3-yl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate

CAS RN

749265-07-4
Record name Di-tert-butyl (2-chloropyridin-3-yl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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